
5-O-DMT-2-O-TBDMS-N-Ac-Cytidin
Übersicht
Beschreibung
5’-O-DMT-2’-O-TBDMS-Ac-rC ist ein modifiziertes Nukleosid, das bei der Synthese von DNA und RNA verwendet wird. Es zeichnet sich durch das Vorhandensein von Dimethoxytrityl (DMT) und tert-Butyldimethylsilyl (TBDMS) Schutzgruppen aus, die für seine Stabilität und Funktionalität während der Nukleinsäuresynthese unerlässlich sind .
Wissenschaftliche Forschungsanwendungen
Oligonucleotide Synthesis
One of the primary applications of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine is in the synthesis of RNA molecules. It serves as a key building block for constructing oligonucleotides, which are essential for various biotechnological and therapeutic applications. The DMT group can be selectively removed under acidic conditions, allowing the nucleoside to participate in further reactions such as phosphorylation, which is critical for RNA assembly .
Modified nucleosides like 5-O-DMT-2-O-TBDMS-N-Ac-cytidine are known to influence the stability and efficacy of RNA molecules. These modifications can enhance binding affinity and resistance to enzymatic degradation, making them suitable for therapeutic applications. Studies have shown that such modifications can significantly improve the performance of RNA-based drugs by increasing their half-life and bioavailability .
Interaction Studies
Research involving interaction studies has revealed that 5-O-DMT-2-O-TBDMS-N-Ac-cytidine exhibits notable binding affinity with proteins and other nucleic acids. Modifications at the 2' position specifically enhance stability against enzymatic degradation while influencing hybridization properties with complementary strands. Such properties are crucial for developing effective RNA-based therapeutics .
Synthetic Methodologies
The synthesis of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine typically involves several steps that utilize small organic catalysts to streamline protection and deprotection processes. This methodology avoids tedious strategies necessary to differentiate hydroxyl groups in ribonucleosides, enhancing yield and selectivity . The ability to produce this compound efficiently has implications for large-scale production in research settings.
Wirkmechanismus
Target of Action
The primary target of 5’-O-DMT-2’-O-TBDMS-Ac-rC is the DNA or RNA synthesis process . As a modified nucleoside, it can be used in the synthesis of DNA or RNA . It exhibits remarkable inhibitory capabilities on DNA replication .
Mode of Action
5’-O-DMT-2’-O-TBDMS-Ac-rC interacts with its targets by integrating into the DNA or RNA synthesis process . It acts as a nucleoside analogue, which means it can mimic the structure of natural nucleosides and incorporate into the growing DNA or RNA chain during replication or transcription . This incorporation can lead to termination of the chain growth or cause misreading during replication .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA and RNA synthesis . By integrating into these pathways, it can disrupt the normal process of DNA replication or RNA transcription, leading to inhibition of these processes . The downstream effects of this disruption can include halted cell growth and division, which is particularly relevant in the context of cancer cells .
Result of Action
The result of the action of 5’-O-DMT-2’-O-TBDMS-Ac-rC is the inhibition of DNA replication . This can lead to the death of rapidly dividing cells, such as cancer cells, as they rely heavily on DNA replication for their growth and proliferation . Therefore, this compound has potential applications in the development of antiviral and anticancer agents .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5’-O-DMT-2’-O-TBDMS-Ac-rC umfasst mehrere Schritte, beginnend mit dem Schutz der Hydroxylgruppen an den Positionen 2’ und 5’. Die 2’-Hydroxylgruppe wird mit einer TBDMS-Gruppe geschützt, während die 5’-Hydroxylgruppe mit einer DMT-Gruppe geschützt wird. Die Acetylgruppe wird eingeführt, um die Aminogruppe der Cytidinbase zu schützen .
Industrielle Produktionsmethoden
Die industrielle Produktion von 5’-O-DMT-2’-O-TBDMS-Ac-rC erfolgt typischerweise unter Verwendung automatisierter Festphasensynthesetechniken. Diese Verfahren ermöglichen die effiziente und skalierbare Produktion der Verbindung, wodurch eine hohe Reinheit und Ausbeute gewährleistet werden .
Chemische Reaktionsanalyse
Arten von Reaktionen
5’-O-DMT-2’-O-TBDMS-Ac-rC durchläuft verschiedene chemische Reaktionen, darunter:
Entschützungsreaktionen: Entfernung der DMT- und TBDMS-Gruppen unter sauren bzw. basischen Bedingungen.
Substitutionsreaktionen: Unter Einbeziehung des nukleophilen Angriffs auf das geschützte Nukleosid.
Häufige Reagenzien und Bedingungen
Entschützung: Trifluoressigsäure (TFA) zur Entfernung von DMT und Tetrabutylammoniumfluorid (TBAF) zur Entfernung von TBDMS.
Substitution: Verschiedene Nukleophile unter milden Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die entschützten Nukleoside, die zur weiteren Synthese von Oligonukleotiden verwendet werden können .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-DMT-2’-O-TBDMS-Ac-rC undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the DMT and TBDMS groups under acidic and basic conditions, respectively.
Substitution Reactions: Involving the nucleophilic attack on the protected nucleoside.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for DMT removal and tetrabutylammonium fluoride (TBAF) for TBDMS removal.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions are the deprotected nucleosides, which can be further utilized in the synthesis of oligonucleotides .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5’-O-DMT-2’-O-TBDMS-rU: Ein weiteres modifiziertes Nukleosid mit ähnlichen Schutzgruppen.
5’-O-DMT-2’-O-TBDMS-rA: Ein modifiziertes Adenosin-Nukleosid.
5’-O-DMT-2’-O-TBDMS-rG: Ein modifiziertes Guanosin-Nukleosid.
Einzigartigkeit
5’-O-DMT-2’-O-TBDMS-Ac-rC ist aufgrund seiner spezifischen Kombination von Schutzgruppen und seiner Anwendung bei der Synthese von Cytidin-haltigen Oligonukleotiden einzigartig. Dies macht es besonders wertvoll für die Untersuchung und Entwicklung von RNA-basierten Therapeutika .
Biologische Aktivität
5-O-DMT-2-O-TBDMS-N-Ac-cytidine, also known as N-acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-[(tert-butyldimethylsilyl)]-cytidine, is a modified nucleoside that plays a significant role in the synthesis of RNA and other nucleic acids. This compound is particularly valuable in organic chemistry and molecular biology due to its unique structural modifications that enhance its biological activity.
Chemical Structure and Properties
The molecular formula of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine is C₃₈H₄₇N₃O₈Si, and it features:
- DMT Group : A dimethoxytrityl group at the 5' position.
- TBDMS Group : A tert-butyldimethylsilyl protecting group at the 2' position.
- Acetyl Modification : An N-acetyl modification on the cytosine base.
These modifications are crucial for improving the stability and reactivity of the nucleoside during RNA synthesis.
Biological Activity
The biological activity of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine is primarily linked to its role as a building block in RNA synthesis. Modified nucleosides like this one can influence:
- Stability : Enhanced resistance to enzymatic degradation.
- Binding Affinity : Improved interactions with proteins and other nucleic acids, which are essential for therapeutic applications.
Table 1: Comparison of Biological Activities
Property | Standard Cytidine | 5-O-DMT-2-O-TBDMS-N-Ac-Cytidine |
---|---|---|
Stability against nucleases | Low | High |
Binding affinity | Moderate | Enhanced |
Resistance to hydrolysis | Low | High |
Application in RNA synthesis | Limited | Extensive |
Synthesis Methods
The synthesis of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine typically involves several steps, including protection and deprotection processes. Recent advancements have introduced methods utilizing small organic catalysts that enhance yield and selectivity during these reactions. For instance, a study demonstrated high selectivity in producing related mononucleosides using organic catalysts, achieving yields up to 92% .
Case Studies and Research Findings
- RNA Therapeutics : Research has shown that modified nucleosides can significantly improve the pharmacokinetic properties of RNA-based therapeutics. A study highlighted how modifications at the 2' position enhance stability against enzymatic degradation while influencing hybridization properties with complementary strands .
- Interaction Studies : Various studies have focused on the interaction profiles of modified nucleosides with proteins and nucleic acids. These studies indicate that such modifications can lead to increased binding affinities, making them suitable candidates for therapeutic applications .
- Experimental Validation : In vitro assays have demonstrated that compounds similar to 5-O-DMT-2-O-TBDMS-N-Ac-cytidine exhibit enhanced binding affinity to target proteins compared to unmodified counterparts. This suggests potential applications in drug design and development .
Eigenschaften
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-34(49-50(7,8)37(2,3)4)33(43)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRWPAYPCFTQHK-HYGOWAQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47N3O8Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456433 | |
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121058-85-3 | |
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.